molecular formula C17H14N2 B8580067 3-Biphenyl-4-ylpyridin-2-amine

3-Biphenyl-4-ylpyridin-2-amine

Cat. No.: B8580067
M. Wt: 246.31 g/mol
InChI Key: JFMSYGQFBMGQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Biphenyl-4-ylpyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with a biphenyl group at position 3 and an amine group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting protein kinases or neurotransmitter receptors.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

3-(4-phenylphenyl)pyridin-2-amine

InChI

InChI=1S/C17H14N2/c18-17-16(7-4-12-19-17)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H,(H2,18,19)

InChI Key

JFMSYGQFBMGQJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between 3-Biphenyl-4-ylpyridin-2-amine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups
This compound Pyridine Biphenyl (C₆H₅-C₆H₄) at C3; NH₂ at C2 C₁₇H₁₄N₂ Amine, biphenyl
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine Pyridine Chloro, substituted phenyl groups Not specified Chlorine, substituted aryl groups
6-(2-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine Pyridine Trifluoromethyl, dimethylamino propyl C₂₀H₂₆F₃N₃ CF₃, tertiary amine, ethyl linker
4-(Pyridin-4-yl)pyrimidin-2-amine Pyrimidine Pyridin-4-yl at C4; NH₂ at C2 C₉H₈N₄ Amine, pyridinyl
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Pyrimidine 3-Pyridyl, methylphenyl C₁₆H₁₅N₅ Amine, methyl, pyridinyl

Key Observations:

  • Substituent Effects: Halogenation: Chlorine (in ) and trifluoromethyl (in ) groups enhance lipophilicity (logP) and metabolic stability. The electron-withdrawing CF₃ group in may also improve resistance to oxidative degradation . Amino Groups: Tertiary amines (e.g., dimethylamino propyl in ) can increase solubility in physiological conditions via protonation, whereas primary amines (as in the target compound) may participate in hydrogen bonding with biological targets . Biphenyl vs.

Physicochemical and Pharmacological Trends

Molecular Weight and Solubility:

  • The trifluoromethyl-containing compound (MW: 389.44 g/mol) has a higher molecular weight than this compound (MW: ~242.31 g/mol), likely reducing aqueous solubility but improving membrane permeability.
  • Pyrimidine-based compounds (e.g., , MW: 172.19 g/mol) have smaller molecular weights, which may correlate with faster renal clearance .

Electronic Effects:

  • In contrast, the biphenyl group in the target compound may enhance electron delocalization, favoring interactions with hydrophobic domains .

Hypothesized Bioactivity:

  • Compounds with chloro or trifluoromethyl substituents () are often associated with kinase inhibition or antimicrobial activity due to enhanced binding and stability .
  • Pyrimidine derivatives () are frequently explored as antimetabolites or antiviral agents, leveraging their ability to mimic nucleic acid bases .

Challenges and Limitations

  • Data Gaps: Direct pharmacological data for this compound is absent in the evidence, requiring extrapolation from structural analogs.
  • Conflicting Substituent Effects: While halogenation improves stability, it may also increase toxicity risks (e.g., metabolic generation of reactive intermediates) .

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